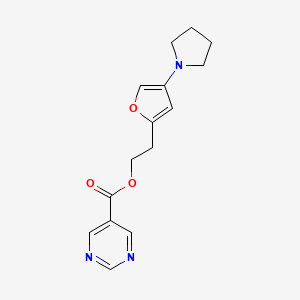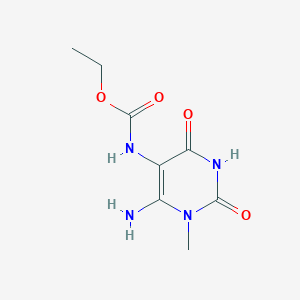
3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique substitution pattern, which includes butyl, methyl, and phenyl groups attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions to form the pyrrole ring .
Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrrolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, bases like sodium hydride.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-alkyl or N-sulfonyl pyrroles.
Wissenschaftliche Forschungsanwendungen
3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole is primarily based on its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole can be compared with other pyrrole derivatives, such as:
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: This compound has similar butyl and methyl substitutions but differs in its overall structure and reactivity.
N-alkylpyrroles: These compounds have alkyl groups attached to the nitrogen atom, which can significantly alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
915951-33-6 |
|---|---|
Molekularformel |
C19H27N |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3,4-dibutyl-2-methyl-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C19H27N/c1-4-6-13-17-15(3)20-19(18(17)14-7-5-2)16-11-9-8-10-12-16/h8-12,20H,4-7,13-14H2,1-3H3 |
InChI-Schlüssel |
RQQLOLQIPYHFDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(NC(=C1CCCC)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






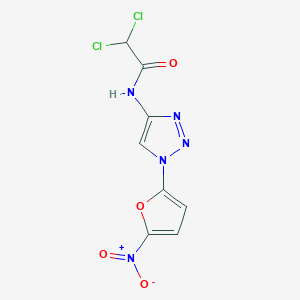
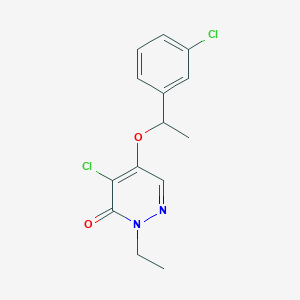
![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)

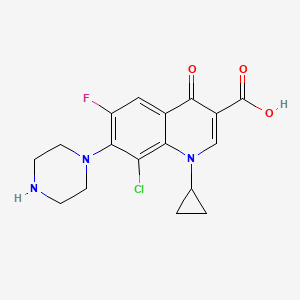
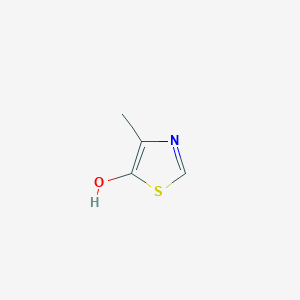
![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
